N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2,5-dimethylaniline
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Overview
Description
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(2,5-DIMETHYLPHENYL)METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a nitrophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(2,5-DIMETHYLPHENYL)METHANIMINE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is introduced via nitration of a suitable aromatic compound using a mixture of concentrated nitric and sulfuric acids.
The final step involves the condensation of the furan and nitrophenyl intermediates with 2,5-dimethylphenylamine under controlled conditions to form the imine linkage. This reaction is typically carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(2,5-DIMETHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(2,5-DIMETHYLPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]-N-(2,5-DIMETHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C19H15ClN2O3 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-N-(2,5-dimethylphenyl)methanimine |
InChI |
InChI=1S/C19H15ClN2O3/c1-12-3-4-13(2)18(9-12)21-11-15-6-8-19(25-15)16-7-5-14(22(23)24)10-17(16)20/h3-11H,1-2H3 |
InChI Key |
BOIWVVPHIIRBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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